molecular formula C28H28N2O4 B2989279 (E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide CAS No. 732268-94-9

(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide

Cat. No. B2989279
CAS RN: 732268-94-9
M. Wt: 456.542
InChI Key: FYEREHZMNYGNBR-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide , hereafter referred to as CLPMP , is a novel chalcone compound. Chalcones are privileged structures in chemistry due to their versatility in constructing new molecules, which can be obtained from natural sources or synthesized . CLPMP exhibits interesting properties, making it a subject of scientific investigation.


Molecular Structure Analysis

  • β : 90.046° .

Physical And Chemical Properties Analysis

  • Spectroscopic Properties :
    • UV–Vis : Experimental and theoretical UV absorption spectra reveal electronic transitions of CLPMP’s singlet states .

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-3-16-32-24-15-14-21(27(19-24)33-17-4-2)18-22(20-29)28(31)30-25-12-8-9-13-26(25)34-23-10-6-5-7-11-23/h5-15,18-19H,3-4,16-17H2,1-2H3,(H,30,31)/b22-18+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEREHZMNYGNBR-RELWKKBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(2,4-dipropoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide

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